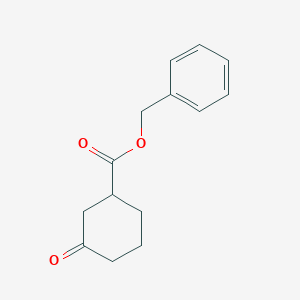

Benzyl 3-oxocyclohexanecarboxylate

Description

Contextualization within Oxoester Chemistry

Benzyl (B1604629) 3-oxocyclohexanecarboxylate belongs to the class of compounds known as β-keto esters. A defining characteristic of these molecules is the presence of a ketone functional group at the β-position relative to the ester carbonyl. This arrangement confers significant acidity to the α-hydrogens (the protons on the carbon atom situated between the two carbonyl groups). fiveable.me

Upon treatment with a suitable base, a β-keto ester can be readily deprotonated to form a resonance-stabilized enolate ion. fiveable.me This stability makes the formation of the enolate favorable, rendering β-keto esters like Benzyl 3-oxocyclohexanecarboxylate highly useful nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.meaklectures.com The dual functionality of the ketone and ester groups allows for a wide range of chemical transformations, making them powerful intermediates in organic synthesis. fiveable.menih.gov

Significance as a Synthetic Intermediate and Precursor

The reactivity of the β-keto ester moiety makes this compound a valuable synthetic intermediate. The nucleophilic enolate generated from it can participate in numerous reactions. For instance, β-keto esters are key reactants in condensation reactions with amines to produce β-enamino esters, which are themselves important precursors for a variety of heterocyclic compounds, including those with potential pharmaceutical applications. researchgate.netresearchgate.netacgpubs.org The reaction of β-keto esters with primary amines can be carried out under solvent-free conditions to achieve chemo- and regio-selective formation of enamine derivatives in high yields. researchgate.net

Furthermore, the core structure is a classic building block in reactions such as:

Alkylation: The enolate can be alkylated at the α-carbon, introducing new substituents. aklectures.com

Palladium-Catalyzed Reactions: Allylic β-keto esters can undergo palladium-catalyzed reactions, such as decarboxylation, to form α-allyl ketones or α,β-unsaturated ketones. nih.gov

Synthesis of Heterocycles: Reactions with aromatic amines can lead to the formation of fused heterocyclic systems like quinoline (B57606) derivatives. acs.org

These transformations highlight the compound's role as a versatile scaffold, enabling the synthesis of a diverse array of more complex molecules from a relatively simple starting material.

Overview of Research Trajectories for Related Chemical Scaffolds

The cyclohexanone (B45756) framework, which forms the core of this compound, is a chemical scaffold of immense industrial and academic importance. Research involving this structural motif spans from large-scale industrial processes to the synthesis of intricate, biologically active molecules.

A primary industrial application of cyclohexanone is in the production of polymers, specifically nylon-6 and nylon-6,6. epchems.comtaylorandfrancis.com Cyclohexanone is a key intermediate in the synthesis of both adipic acid and caprolactam, the monomers required for these nylons. epchems.comdoubtnut.comnih.gov Billions of kilograms of cyclohexanone are produced annually for this purpose, underscoring its economic significance. owlcation.com

In the realm of fine chemical and pharmaceutical synthesis, cyclohexanone derivatives are crucial building blocks. The Robinson annulation, a powerful ring-forming reaction, utilizes a ketone (often a cyclohexanone derivative) and a methyl vinyl ketone to construct a new six-membered ring, leading to polycyclic systems. jk-sci.comunacademy.comwikipedia.org This method has been instrumental in the total synthesis of complex natural products like steroids. unacademy.comwikipedia.org The Wieland-Miescher ketone, a product of a Robinson annulation, is a well-known starting material for steroid synthesis. wikipedia.org

Moreover, the cyclohexanone ring is present in numerous pharmaceutical agents and biologically active compounds investigated for a range of therapeutic applications, including use as antidepressants, antimuscarinic agents, and treatments for inflammatory disorders. ontosight.aidrugbank.com Ongoing research focuses on developing new synthetic methods to functionalize the cyclohexanone ring regioselectively and stereoselectively, further expanding its utility in medicinal chemistry and materials science. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1076198-41-8 | C₁₄H₁₆O₃ | 232.28 |

| Benzyl (3-oxocyclohexyl)carbamate | 10171453-20-2 | C₁₄H₁₇NO₃ | 247.29 |

| Benzyl 3-oxobutanoate | 5396-89-4 | C₁₁H₁₂O₃ | 192.21 |

| Benzyl 3-oxocyclobutanecarboxylate | 198995-91-4 | C₁₂H₁₂O₃ | 204.22 |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate | 52763-21-0 | C₁₅H₁₉NO₃ | 261.32 |

Data sourced from various chemical databases and supplier catalogs. nih.govchemsrc.comsigmaaldrich.commatrix-fine-chemicals.com

Table 2: Key Synthetic Reactions of the β-Keto Ester Functional Group

| Reaction Type | Reactants | Product Type | Significance |

| Enamine Synthesis | β-Keto ester, Primary/Secondary Amine | β-Enamino ester | Precursor to heterocycles, peptides, and β-amino acids. researchgate.netacgpubs.org |

| Alkylation | β-Keto ester, Base, Alkyl Halide | α-Alkylated β-Keto ester | Introduces carbon substituents at the α-position. aklectures.com |

| Decarboxylation | β-Keto ester (after hydrolysis) | Ketone | Removes the ester group to yield a substituted ketone. aklectures.com |

| Dieckmann Condensation | Diester (intramolecular) | Cyclic β-Keto ester | Forms 5- or 6-membered rings. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Robinson Annulation | Ketone/β-Keto ester, α,β-Unsaturated Ketone | Substituted Cyclohexenone | Forms a new six-membered ring; crucial for steroid synthesis. jk-sci.comwikipedia.orglibretexts.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

benzyl 3-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H16O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

CHIOEOLAODNQQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Oxocyclohexanecarboxylate and Analogues

Strategies for the Construction of the 3-Oxocyclohexanecarboxylate Core

The formation of the fundamental 3-oxocyclohexanecarboxylate skeleton is a key challenge that can be addressed through several convergent or linear synthetic routes. These strategies generally involve either the simultaneous formation of the ring and ester functionalities or the modification of a pre-existing cyclic ketone.

Cyclization and Esterification Approaches

The Dieckmann condensation is a powerful intramolecular reaction for the cyclization of diesters to form cyclic β-keto esters. organicreactions.orgwikipedia.org This base-catalyzed reaction is particularly effective for creating five- and six-membered rings. wikipedia.org For the synthesis of a 3-oxocyclohexanecarboxylate, a substituted 1,7-diester, such as a pimelic acid diester, would undergo intramolecular condensation to yield the six-membered cyclic β-keto ester. wikipedia.orglibretexts.orgopenstax.org The reaction proceeds through the formation of an enolate at an α-carbon, which then attacks the other ester carbonyl group, leading to the cyclized product after acidic workup. wikipedia.org

Another prominent method for building the cyclohexanone (B45756) ring is the Robinson annulation. This reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone (or a surrogate), followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgntu.edu.sgjove.com This cyclohexenone can then be further functionalized. For instance, a 1,3-dicarbonyl compound like a β-ketoester can serve as the Michael donor, leading to the formation of a substituted cyclohexenone derivative. ntu.edu.sgjove.com Subsequent reduction of the double bond would yield the saturated cyclohexanone core.

Derivatization of Pre-existing Cyclic Ketoesters

An alternative to de novo ring construction is the modification of an already-formed cyclic ketoester. For example, ethyl 2-oxocyclohexanecarboxylate can be used as a starting material. openstax.orglibretexts.org While this places the ester at a different position, it demonstrates the principle of modifying existing, commercially available cyclic ketoesters. Another approach involves the electrochemical synthesis of ethyl 3-oxocyclohexane-1-carboxylate from 2-cyclohexen-1-one, followed by esterification.

Benzylic Ester Formation and Cleavage in Organic Synthesis

The benzyl (B1604629) group is a widely used protecting group for carboxylic acids due to its relative stability and the mild conditions under which it can be cleaved.

Esterification with Benzyl Alcohol

The formation of a benzyl ester from the corresponding carboxylic acid can be achieved through several methods. A straightforward approach is the Fischer esterification with benzyl alcohol, typically catalyzed by an acid such as p-toluenesulfonic acid. One protocol describes a rapid, solvent-free benzylation of carboxylic acids using this catalyst in a rotary evaporator, with water as the only byproduct.

Alternatively, the carboxylic acid can be activated to facilitate esterification. Reagents like 2-benzyloxy-1-methylpyridinium triflate serve as mild and effective benzyl transfer agents, allowing for the synthesis of benzyl esters under neutral conditions. jove.com Another common method involves the reaction of the carboxylate salt with benzyl chloride or benzyl bromide, which proceeds via an SN2 mechanism. jove.com This can be performed in the presence of a base, such as a tertiary amine or an inorganic base, to deprotonate the carboxylic acid. jove.com

Hydrogenolysis for Deprotection

A key advantage of using a benzyl ester is its facile removal by hydrogenolysis. jove.comrsc.org This deprotection method involves the cleavage of the C-O bond of the ester by catalytic hydrogenation. jove.comCurrent time information in Santa Cruz, CA, US. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. jove.comCurrent time information in Santa Cruz, CA, US. This process is highly efficient and yields the carboxylic acid and toluene (B28343) as the byproduct. jove.comCurrent time information in Santa Cruz, CA, US.

An alternative to using gaseous hydrogen is transfer hydrogenolysis, where a hydrogen donor like 1,4-cyclohexadiene (B1204751) is used in the presence of a palladium catalyst. Current time information in Santa Cruz, CA, US. The benzyl group can be selectively cleaved in the presence of other functional groups such as various other esters (methyl, ethyl, tert-butyl), which remain unaffected under these conditions.

Alkylation Reactions at the Alpha-Position of Oxoesters

The carbon atom situated between the ketone and the ester carbonyls in a β-keto ester is acidic and can be readily deprotonated to form a nucleophilic enolate. jove.comaklectures.com This enolate is stabilized by the delocalization of the negative charge onto both carbonyl oxygen atoms. jove.com

Enolate Alkylation with Benzylic Halides

The alkylation of enolates stands as a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the context of producing benzyl 3-oxocyclohexanecarboxylate, this method involves the reaction of a pre-formed enolate of a 3-oxocyclohexanecarboxylate ester with a benzyl halide.

The process begins with the deprotonation of a β-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, using a suitable base to generate a nucleophilic enolate ion. This enolate then undergoes a nucleophilic substitution (SN2) reaction with an electrophilic benzyl halide, like benzyl bromide, to introduce the benzyl group at the α-position relative to the ketone. This three-step sequence, involving enolate formation, alkylation, and subsequent workup, is a versatile method for producing 2-substituted cyclohexanones. mdpi.comacs.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being less effective with secondary or tertiary halides due to competing elimination reactions. mdpi.comacs.org

The choice of base and reaction conditions is crucial for the selective formation of the desired product. For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can ensure complete enolate formation. The alkylation of specific lithium enolate isomers derived from ketones like 2-methylcyclohexanone (B44802) has been studied, highlighting the importance of reaction conditions in controlling the regioselectivity of the alkylation. researchgate.net

Chiral Phase-Transfer Catalysis in Enantioselective Alkylation

Achieving enantioselectivity in the synthesis of chiral molecules is a major goal in modern organic chemistry, particularly for pharmaceutical applications. nih.gov Chiral phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective alkylation of various substrates, including β-keto esters. nih.govnih.gov This method utilizes a chiral catalyst, often derived from cinchona alkaloids, to facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction occurs in a chiral environment. nih.gov

In the context of synthesizing chiral analogues of this compound, a prochiral 3-oxocyclohexanecarboxylate would be alkylated with a benzyl halide in a biphasic system. The chiral phase-transfer catalyst forms a lipophilic ion pair with the enolate, which then undergoes alkylation in the organic phase. The chirality of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

The effectiveness of this method has been demonstrated in the enantioselective synthesis of various compounds. For example, the alkylation of 1-methyl-7-methoxy-2-tetralone using a cinchona alkaloid-derived quaternary ammonium (B1175870) salt as the phase-transfer catalyst yielded the enantioselective product, a key intermediate for the drug dezocine. nih.gov While high enantioselectivities can be achieved, factors such as catalyst structure, solvent, temperature, and the nature of the reactants all play a significant role in the outcome of the reaction. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Approaches

The demand for environmentally friendly and highly selective synthetic methods has led to the increasing use of enzymes in organic synthesis. Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.

Asymmetric Reduction of Oxocyclohexanecarboxylates

A key chemoenzymatic strategy for producing chiral hydroxycyclohexanecarboxylates, which are precursors to or analogues of this compound, is the asymmetric reduction of the corresponding ketone. This transformation is often carried out using ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to chiral alcohols with high enantiomeric excess. mdpi.com

These biocatalytic reductions typically employ a cofactor, such as NADPH, which is regenerated in situ to ensure catalytic turnover. The development of self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor are co-immobilized, has further enhanced the practicality of this method for industrial applications. Such systems can be recycled and used in continuous flow reactors, improving efficiency and reducing costs. The asymmetric biocatalytic reduction has been successfully applied in the synthesis of crucial chiral intermediates for pharmaceuticals, demonstrating its industrial viability.

A notable example is the concurrent chemoenzymatic cascade that combines an organobismuth-catalyzed aldol condensation with an ene-reductase-catalyzed enantioselective reduction to achieve the formal asymmetric α-benzylation of cyclic ketones. mdpi.com This approach highlights the power of integrating chemical and biological catalysis to create novel and efficient synthetic routes. mdpi.com

Enzyme Screening and Optimization for Chiral Intermediate Production

The successful implementation of a biocatalytic process relies on the identification of a suitable enzyme with high activity and selectivity for the target substrate. This often involves screening a large number of enzymes from various sources. Modern high-throughput screening methods, coupled with advanced analytical techniques like chiral gas chromatography-mass spectrometry (GC/MS), allow for the rapid evaluation of enzyme libraries to find the optimal biocatalyst.

Once a promising enzyme is identified, its properties can be further improved through protein engineering and directed evolution. These techniques allow for the modification of the enzyme's structure to enhance its stability, activity, and selectivity for non-natural substrates. The development of tailor-made enzymes has become a crucial aspect of industrial biocatalysis, enabling the synthesis of complex chiral molecules that were previously difficult to access. The production of chiral intermediates for drugs is a major application of this technology, where the high demand for enantiomerically pure compounds drives the continuous development of novel and improved biocatalysts.

Cascade and Multicomponent Reaction Strategies

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. These strategies are increasingly being employed in the synthesis of complex molecular architectures.

Creatinine-Promoted Conjugate Additions to Maleimides

Creatinine (B1669602), a metabolite found in vertebrate muscle tissue, has been identified as an effective organocatalyst for various chemical transformations. One such application is in promoting the Michael addition of β-ketoesters to maleimides. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a fundamental C-C bond-forming reaction.

In a typical procedure, a β-ketoester reacts with a maleimide (B117702) in the presence of a catalytic amount of creatinine and a base, such as potassium hydroxide, in a suitable solvent like dichloromethane. This method provides a straightforward route to succinimide (B58015) derivatives, which are present in a wide range of biologically active compounds. The use of an inexpensive and readily available organocatalyst like creatinine makes this a practical and attractive synthetic strategy.

While maleimides are commonly used as electrophiles in Michael additions, their use as nucleophiles is less common but has been explored in organocatalytic enantioselective reactions with nitroolefins using catalysts like Takemoto's catalyst. Cascade reactions involving enzymes and nanozymes have also been developed for the detection of creatinine, highlighting its significance in biochemical processes.

Exploration of Unexpected Reaction Pathways and Side Products

The synthesis of this compound, and its analogues, is predominantly achieved through the Dieckmann condensation of a corresponding diester, typically dibenzyl pimelate (B1236862). While this intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings, the reaction is not without its complexities. libretexts.orgyoutube.com A thorough examination of the reaction mechanism and conditions reveals several potential unexpected reaction pathways and the formation of various side products that can impact the yield and purity of the desired β-keto ester.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that occurs in the presence of a strong base to form a cyclic β-keto ester. masterorganicchemistry.comorganic-chemistry.org The generally accepted mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule. libretexts.orglibretexts.org Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. libretexts.org For the synthesis of this compound, the starting material would be dibenzyl pimelate.

However, several factors can lead to deviations from this expected pathway, resulting in the formation of undesired side products. These factors include the nature of the substrate, the choice of base, and the reaction conditions such as temperature and concentration.

One of the primary competing reactions is intermolecular condensation . Instead of the enolate reacting with the other ester group within the same molecule, it can react with an ester group of another molecule. This is particularly prevalent at high concentrations. youtube.com To favor the desired intramolecular cyclization, reactions are often carried out under high-dilution conditions. youtube.com The formation of five- and six-membered rings through intramolecular reaction is generally favored due to their inherent stability and low ring strain. libretexts.orgyoutube.com

When employing an unsymmetrical diester as a starting material, a mixture of products can arise due to a lack of regioselectivity . libretexts.orgyoutube.com If the two α-carbons are not chemically equivalent, the base can abstract a proton from either site, leading to the formation of two different enolates and, consequently, two different cyclic β-keto esters. For instance, if a substituted dibenzyl pimelate is used, where one α-carbon is more sterically hindered or has a different electronic environment than the other, a mixture of regioisomers can be expected. youtube.com

The choice of base is also critical in directing the reaction towards the desired product and minimizing side reactions. While strong alkoxide bases like sodium ethoxide are traditionally used, they can also participate in transesterification reactions with the benzyl ester, leading to the formation of ethyl esters as byproducts. nih.gov To circumvent this, a benzyl alkoxide base could be used, though this is often less practical. The use of non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can mitigate the issue of transesterification. masterorganicchemistry.com

Furthermore, under strongly basic conditions, base-catalyzed cleavage of the benzyl ester can occur, although this is generally less common than for other ester types under typical Dieckmann conditions. researchgate.net

Another potential side reaction is the formation of dimeric products, especially when attempting to form larger, less stable rings. libretexts.org While the formation of a six-membered ring in the case of this compound is favored, any conditions that hinder the intramolecular cyclization could potentially lead to intermolecular side reactions.

The table below summarizes potential side products and the conditions that may favor their formation during the synthesis of this compound via Dieckmann condensation of dibenzyl pimelate.

| Side Product Type | Description | Favorable Conditions |

| Intermolecular Condensation Product | Dimer or polymer resulting from the reaction between two or more molecules of dibenzyl pimelate. | High concentration of the starting diester. |

| Regioisomeric β-keto ester | Formation of an alternative cyclic β-keto ester when using an unsymmetrically substituted dibenzyl pimelate. | Use of an unsymmetrical starting diester. |

| Transesterification Product | Formation of the corresponding ethyl (or other alkoxide) ester of the starting material or product. | Use of alkoxide bases such as sodium ethoxide. |

| Dimeric Byproducts | Formation of larger ring systems or linear dimers. | Conditions that disfavor the formation of the six-membered ring. |

Mechanistic Organic Chemistry Investigations

Elucidation of Reaction Mechanisms in Ester and Ketone Transformations

The chemical reactivity of benzyl (B1604629) 3-oxocyclohexanecarboxylate is dominated by the interplay between its ester and ketone functional groups. Mechanistic studies have largely focused on reactions that are characteristic of these groups, most notably enolate-driven reactions and transformations involving the ester moiety.

A primary example of a reaction mechanism involving both functionalities is the Dieckmann condensation, which is the intramolecular cyclization of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.orglibretexts.orgopenstax.org The synthesis of benzyl 3-oxocyclohexanecarboxylate itself can be achieved through the Dieckmann condensation of a suitable acyclic dibenzyl ester. The mechanism, analogous to the intermolecular Claisen condensation, proceeds through several key steps:

Enolate Formation: A strong base, typically a sodium alkoxide, abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate ion. masterorganicchemistry.combham.ac.ukegyankosh.ac.in The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent ester carbonyl group.

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. openstax.org This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the benzyloxy group as a leaving group and reforming the carbonyl double bond, which results in the formation of the cyclic β-keto ester.

Deprotonation and Protonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the base, driving the equilibrium of the reaction forward. A final acidic workup step is required to protonate the resulting enolate and yield the neutral this compound product. libretexts.org

Another significant transformation is the decarboxylation of the corresponding β-keto acid, which can be obtained from the hydrolysis of the benzyl ester. The mechanism of decarboxylation for β-keto acids is a well-studied process that proceeds through a cyclic transition state. masterorganicchemistry.com Upon heating, the carboxylic acid group and the ketone carbonyl group adopt a conformation that allows for a concerted, six-membered ring transition state. In this transition state, the carboxyl C-C bond is broken, and a new C-H bond is formed at the α-carbon, with the simultaneous formation of carbon dioxide and an enol intermediate. The enol then tautomerizes to the more stable ketone.

Investigation of Reactive Intermediates

The transformations of this compound invariably proceed through a series of short-lived, high-energy reactive intermediates. The direct observation of these species is often challenging due to their transient nature, but their existence is inferred from kinetic data, trapping experiments, and computational studies.

The most crucial reactive intermediate in the chemistry of this compound is the enolate ion . masterorganicchemistry.com As mentioned in the context of the Dieckmann condensation, the enolate is formed by the deprotonation of the α-carbon. The structure of the enolate is a hybrid of two resonance forms, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization is key to its stability and its nucleophilic character. masterorganicchemistry.comegyankosh.ac.in The regioselectivity of enolate formation is a critical aspect, especially in unsymmetrically substituted cyclohexanone (B45756) rings, where kinetic and thermodynamic enolates can be formed. bham.ac.uk

In the Dieckmann condensation leading to this compound, the initially formed enolate of the acyclic precursor is the key nucleophile. In subsequent reactions of the cyclic product, such as alkylation, an enolate is again formed by deprotonation of the carbon atom situated between the two carbonyl groups. This enolate is particularly stabilized due to the delocalization of the negative charge over both carbonyl groups.

Another important, albeit transient, intermediate is the tetrahedral intermediate formed during the intramolecular nucleophilic acyl substitution step of the Dieckmann condensation. openstax.org This species contains a formerly carbonyl carbon that is now sp3-hybridized and bonded to four other groups. Its collapse, with the expulsion of the benzyloxide leaving group, is a critical step in the formation of the cyclic product.

In radical reactions, for example, those initiated by photolysis or the presence of radical initiators, benzyl and cyclohexanone-derived radicals could be formed. For instance, studies on the reaction of benzyl alcohol with nitrate (B79036) radicals have shown that H-atom abstraction from the methylene (B1212753) group is a favorable process, leading to a benzyl-type radical. researchgate.net A similar abstraction from the cyclohexanone ring of this compound could lead to various radical intermediates, which could then undergo further reactions.

Transition State Analysis and Reaction Pathway Mapping

Understanding the transition states of the reactions involving this compound is fundamental to comprehending their kinetics and selectivity. Transition state analysis, often performed using computational chemistry methods, allows for the mapping of the entire reaction pathway, identifying the energy barriers that must be overcome for the reaction to proceed.

For the Dieckmann condensation , the transition state for the intramolecular nucleophilic attack of the enolate onto the ester carbonyl is of particular interest. The geometry of this transition state will determine the stereochemical outcome of the reaction if chiral centers are present. The energy of this transition state, the activation energy, dictates the rate of the cyclization.

The decarboxylation of the corresponding β-keto acid provides a classic example of a pericyclic reaction that proceeds through a cyclic transition state. masterorganicchemistry.com This is a concerted mechanism where bond breaking and bond formation occur simultaneously in a cyclic arrangement of atoms. Computational studies can model the geometry and energy of this six-membered transition state, providing insights into the electronic rearrangements that occur during the reaction.

The mapping of reaction pathways also involves identifying potential side reactions and the transition states leading to them. For instance, in the base-catalyzed reactions of this compound, side reactions such as intermolecular condensation or hydrolysis of the ester can occur. By comparing the activation energies of the transition states for the desired reaction versus the side reactions, reaction conditions can be optimized to favor the formation of the desired product.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Benzyl (B1604629) 3-oxocyclohexanecarboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the compound's proton and carbon skeletons.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides specific data on the hydrogen atoms within the Benzyl 3-oxocyclohexanecarboxylate molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. In a typical ¹H NMR spectrum, the aromatic protons of the benzyl group appear in the downfield region, usually between 7.3 and 7.4 ppm, due to the deshielding effect of the benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the ester oxygen are also deshielded and typically resonate as a singlet around 5.1 ppm. The protons on the cyclohexanone (B45756) ring exhibit more complex splitting patterns and appear in the upfield region, generally between 1.6 and 2.9 ppm. The exact chemical shifts and coupling constants are crucial for confirming the connectivity and stereochemistry of the cyclohexanone ring.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.30 - 7.40 | Multiplet | - |

| Benzylic Protons (CH₂) | ~5.12 | Singlet | - |

| Cyclohexanone Protons | 1.60 - 2.90 | Multiplet | - |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific stereoisomer.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The carbonyl carbon of the ketone group is typically the most deshielded, appearing at a chemical shift of around 208-210 ppm. The ester carbonyl carbon resonates at a slightly lower chemical shift, approximately 172-174 ppm. The carbons of the benzene ring are found in the aromatic region, between 127 and 136 ppm. The benzylic carbon (CH₂) shows a signal around 66-67 ppm. The sp³ hybridized carbons of the cyclohexanone ring appear in the upfield region of the spectrum, typically between 25 and 50 ppm.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Ketone Carbonyl (C=O) | ~209.0 |

| Ester Carbonyl (C=O) | ~173.0 |

| Aromatic C (Quaternary) | ~135.8 |

| Aromatic CH | ~128.6, ~128.3, ~128.2 |

| Benzylic Carbon (OCH₂) | ~66.5 |

| Cyclohexanone CH₂ | ~48.8, ~41.0, ~27.5, ~25.0 |

| Cyclohexanone CH | ~45.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). ucalgary.ca The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₄H₁₆O₃), the expected molecular weight is approximately 232.28 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated values for possible elemental compositions. wiley-vch.de

Interactive Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z |

| [M]⁺ | 232.1099 | Typically observed |

| [M+H]⁺ | 233.1172 | Often observed in ESI/CI |

| [M+Na]⁺ | 255.0992 | Often observed in ESI |

Note: The observed ions and their relative intensities can vary depending on the ionization technique used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of reactions that synthesize this compound. rsc.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (typically silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. By comparing the TLC profile of the reaction mixture to that of the starting materials and the desired product, the progress of the reaction can be easily visualized. The retention factor (Rf) value of this compound will depend on the specific solvent system used.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral applications of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee) of the product. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound, leading to their separation. rsc.org By integrating the areas of the two enantiomeric peaks in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. nih.gov The choice of the chiral column and the mobile phase is critical for achieving good separation. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation (on derivatives)

While no X-ray crystal structures of this compound itself have been reported in the literature, X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis on a suitable crystalline derivative would provide definitive information on its conformation, including bond lengths, bond angles, and intermolecular interactions.

For instance, studies on derivatives of related compounds, such as 2,6-bis(benzylidene)cyclohexanone, have revealed that the cyclohexanone ring can adopt a half-chair conformation in the solid state. beilstein-journals.org X-ray diffraction studies on pyrazolone (B3327878) derivatives, which can be synthesized from β-keto esters, have also been used to confirm their structures. Therefore, if a crystalline derivative of this compound were to be synthesized, X-ray diffraction would be an invaluable tool for its complete structural characterization, offering insights into its solid-state packing and conformational preferences.

Applications in Complex Organic Molecule Construction

Utilization as a Precursor for Diverse Carbocyclic and Heterocyclic Scaffolds

The reactivity of Benzyl (B1604629) 3-oxocyclohexanecarboxylate facilitates its use as a precursor to a multitude of carbocyclic and heterocyclic systems. The presence of the ketone and ester groups allows for a range of reactions, including alkylations, condensations, and cyclization reactions, to generate diverse molecular scaffolds.

For instance, the ketone functionality can be readily transformed into an enolate, which can then participate in various carbon-carbon bond-forming reactions to introduce substituents onto the cyclohexane (B81311) ring. Subsequent intramolecular reactions can then lead to the formation of fused or bridged bicyclic systems.

Furthermore, the ester group can be hydrolyzed and the resulting carboxylic acid can be used in a variety of coupling reactions. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized. The interplay between the ketone and ester functionalities allows for the regioselective and stereoselective construction of complex carbocyclic frameworks that are prevalent in many natural products and biologically active molecules.

The versatility of Benzyl 3-oxocyclohexanecarboxylate also extends to the synthesis of heterocyclic compounds. The ketone can be reacted with a variety of nitrogen-, oxygen-, or sulfur-containing nucleophiles to form a wide range of heterocyclic rings fused to the cyclohexane core. For example, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazole-containing structures. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous pharmaceutical agents.

A summary of representative transformations of this compound is presented below:

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. Base (e.g., NaH, LDA) 2. Alkyl halide | α-Alkylated carbocycle |

| This compound | Hydrazine derivative, acid or base catalyst | Fused pyrazole heterocycle |

| This compound | Hydroxylamine, acid catalyst | Fused isoxazole (B147169) heterocycle |

| This compound | 1. Reduction (e.g., NaBH4) 2. Intramolecular cyclization | Bridged carbocycle |

Integration into Fragment-Based Synthetic Strategies

Fragment-based drug discovery (FBDD) has become a powerful approach for the identification of lead compounds in medicinal chemistry. nih.govnih.gov This strategy involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is then elaborated and optimized to generate a more potent and selective drug candidate. nih.govnih.gov

This compound and its derivatives are well-suited for integration into fragment-based synthetic strategies. The cyclohexane core provides a three-dimensional scaffold that can be readily functionalized with various pharmacophoric groups. The ketone and ester functionalities serve as convenient handles for the introduction of diversity and for linking the fragment to other molecular building blocks.

The ability to readily synthesize a library of analogues based on the this compound scaffold is a key advantage in FBDD. By systematically modifying the substituents on the cyclohexane ring and the nature of the ester group, a diverse collection of fragments can be generated for screening. This allows for a thorough exploration of the chemical space around a particular pharmacophore, increasing the probability of identifying a promising hit.

Synthesis of Chiral Building Blocks and Intermediates for Advanced Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. nih.gov this compound can serve as a valuable starting material for the synthesis of chiral building blocks and intermediates. nih.gov

One common approach involves the asymmetric reduction of the ketone functionality. This can be achieved using a variety of chiral reducing agents or catalysts to selectively produce one enantiomer of the corresponding alcohol. This chiral alcohol can then be carried forward in a synthetic sequence to generate more complex chiral molecules. For instance, rhodium-catalyzed asymmetric hydrogenation of related α,β-unsaturated ketones has been shown to produce chiral products with high enantioselectivity. rsc.org

Alternatively, the prochiral enolate of this compound can be reacted with a chiral electrophile or in the presence of a chiral catalyst to introduce a new stereocenter with high enantiomeric excess. These chiral intermediates are invaluable in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is crucial for biological activity. nih.gov The development of methods for the asymmetric synthesis of chiral building blocks from achiral starting materials is a significant area of research. nih.gov

| Synthetic Strategy | Reagents/Catalysts | Product | Significance |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, Noyori catalyst) | Enantiomerically enriched 3-hydroxycyclohexanecarboxylate | Access to chiral alcohols for further synthesis. nih.gov |

| Asymmetric Alkylation | Chiral auxiliary or phase-transfer catalyst | α-Substituted chiral cyclohexanone (B45756) | Creation of a new stereocenter with high control. |

| Enzymatic Resolution | Lipases, proteases | Enantiomerically pure ester or acid | Separation of racemic mixtures to obtain pure enantiomers. |

Strategic Implementation in Total Synthesis Approaches

The total synthesis of complex natural products is a challenging and rewarding endeavor that often requires the development of novel synthetic strategies and methodologies. This compound has been strategically employed as a key building block in several total synthesis campaigns.

Its ability to be transformed into a variety of functionalized cyclohexane derivatives makes it an attractive starting material for the construction of the core structures of many natural products. For example, the cyclohexane ring of this compound can serve as a template for the stereocontrolled introduction of multiple substituents, which can then be elaborated to form the complex polycyclic frameworks found in many terpenes and steroids.

The strategic disconnection of a complex target molecule often reveals simpler, more readily available starting materials. In many cases, this compound or a closely related derivative can be identified as a key synthon, from which a significant portion of the target molecule can be constructed. Its commercial availability and versatile reactivity make it a cost-effective and efficient choice for the early stages of a total synthesis.

Q & A

Basic Question: What synthetic methodologies are commonly employed for Benzyl 3-oxocyclohexanecarboxylate, and how are reaction parameters optimized?

Answer:

this compound is typically synthesized via acid-catalyzed esterification between 3-oxocyclohexanecarboxylic acid and benzyl alcohol. Common catalysts include sulfuric acid or solid acid catalysts like ammonium cerium phosphate. Optimization involves systematic variation of:

- Molar ratio (acid:alcohol, 1:1 to 1:3),

- Catalyst loading (0.5–5 wt%),

- Reaction time (2–24 hours),

- Temperature (60–100°C).

Uniform experimental design and data mining techniques (e.g., response surface methodology) can identify optimal conditions. For instance, ammonium cerium phosphate demonstrated high efficiency in benzyl acetate synthesis under mild conditions, achieving >90% conversion with a 1:2 acid:alcohol ratio and 3 wt% catalyst .

Advanced Question: How do stereochemical configurations influence the reactivity of this compound in β-lactam synthesis?

Answer:

Stereochemistry at the cyclohexane ring significantly affects reaction pathways. For example, ethyl 3-oxocyclohexanecarboxylate with (1S,2S) configuration showed enhanced regioselectivity in forming bicyclic β-lactams compared to racemic mixtures. Advanced strategies include:

- Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to control stereochemistry,

- Enantioselective catalysis (e.g., lipases or transition-metal complexes).

Kinetic studies reveal that stereochemical mismatches can lead to side reactions, necessitating precise control during nucleophilic additions. Racemic mixtures often require chromatographic separation, whereas enantiopure precursors reduce post-synthetic purification steps .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR spectroscopy (¹H/¹³C): Assigns protons (e.g., cyclohexane methylene at δ 1.5–2.5 ppm) and carbonyl carbons (δ 170–175 ppm).

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 232 for benzyl 4-hydroxybenzoate ).

- IR spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (if present).

For chiral derivatives, polarimetry or chiral HPLC resolves enantiomers, as demonstrated in ethyl 3-oxocyclohexanecarboxylate studies .

Advanced Question: How can conflicting NMR data (e.g., splitting patterns) be resolved for cyclohexane-based esters?

Answer:

Discrepancies arise from dynamic processes like ring-flipping or solvent effects. Resolution strategies include:

- Variable-temperature NMR : Observes coalescence temperatures (e.g., cyclohexane chair interconversion at < -60°C).

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and carbon-proton connectivity.

- Computational modeling (DFT) : Predicts chemical shifts and coupling constants for comparison.

For example, restricted rotation in bicyclic β-lactams caused distinct splitting patterns in ethyl 3-oxocyclohexanecarboxylate derivatives, resolved via low-temperature NMR .

Basic Question: What factors influence the hydrolytic stability of this compound in biological systems?

Answer:

Stability depends on:

- pH : Acidic/alkaline conditions accelerate ester hydrolysis.

- Enzymatic activity : Esterases in vitro (e.g., human keratinocytes) hydrolyze benzyl esters to benzyl alcohol and carboxylic acids .

- Temperature : Higher temperatures (e.g., 37°C in cell culture) increase degradation rates.

Methodological approach:

- In vitro assays : Use liver microsomes or keratinocytes to model metabolic pathways.

- HPLC monitoring : Quantifies degradation products over time .

Advanced Question: How can catalytic systems be tailored to improve selectivity in ester oxidation reactions?

Answer:

Oxidation of benzyl alcohol precursors (e.g., to benzaldehyde) requires catalysts that avoid over-oxidation to benzoic acid. Strategies include:

- Heterogeneous catalysts (e.g., Fe(NO₃)₃): Promote selective oxidation via nitrite intermediates, as shown in benzyl alcohol oxidation to benzaldehyde (85% yield) .

- Lewis acid catalysts (e.g., Ce³⁺): Stabilize transition states for selective ketone formation.

- Solvent tuning : Polar aprotic solvents (e.g., acetonitrile) enhance electron transfer efficiency .

Basic Question: How is the purity of this compound validated for research use?

Answer:

Validation involves:

- Chromatography (HPLC/GC): Detects impurities (<2% acceptable for most studies).

- Melting point analysis : Sharp melting ranges (e.g., 85–88°C for ethyl 3-oxocyclohexanecarboxylate derivatives ).

- Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values.

For deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1), isotopic purity is verified via mass spectrometry (e.g., 98 atom% D ).

Advanced Question: What computational tools aid in predicting the reactivity of this compound derivatives?

Answer:

- DFT calculations : Model transition states for ester hydrolysis or nucleophilic attacks.

- Molecular docking : Predicts enzyme-substrate interactions (e.g., esterase binding pockets).

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates.

For example, DFT studies on benzyl radical stability informed predictions of hydrogen abstraction rates in oxidation reactions .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (irritant potential).

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.

- First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air .

No carcinogenic or sensitizing effects are reported for structurally similar esters (e.g., N-Benzylcyclohexylamine hydrochloride ).

Advanced Question: How can kinetic modeling optimize large-scale synthesis of this compound?

Answer:

- Pseudo-first-order kinetics : Applied to excess alcohol conditions to simplify rate equations.

- Arrhenius plots : Determine activation energy (Eₐ) for temperature-dependent scaling.

- Batch reactor simulations : Predict yield vs. time profiles using MATLAB or COMSOL.

For benzyl acetate, kinetic models achieved >95% accuracy in predicting conversion rates under varying catalyst loads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.